molecular formula C6H4F9NO3 B12666314 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate CAS No. 34839-44-6

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate

Katalognummer: B12666314
CAS-Nummer: 34839-44-6
Molekulargewicht: 309.09 g/mol
InChI-Schlüssel: JTINRXZCXXXKMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of nine fluorine atoms, which impart significant hydrophobicity and chemical stability

Vorbereitungsmethoden

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate typically involves the nitration of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product .

Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques would be essential to maintain product quality and consistency.

Analyse Chemischer Reaktionen

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as amines.

    Substitution: The nitrate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Its hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.

    Medicine: Fluorinated compounds like this one are explored for their potential in drug delivery systems due to their stability and ability to interact with biological membranes.

    Industry: It is used in the production of water-repellent and stain-resistant coatings for textiles and other materials.

Wirkmechanismus

The mechanism by which 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with hydrophobic surfaces and molecules. This property is exploited in various applications, such as creating water-repellent surfaces and studying hydrophobic interactions in biological systems .

Vergleich Mit ähnlichen Verbindungen

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its nitrate functional group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable for specific applications where the nitrate group is beneficial.

Eigenschaften

CAS-Nummer

34839-44-6

Molekularformel

C6H4F9NO3

Molekulargewicht

309.09 g/mol

IUPAC-Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate

InChI

InChI=1S/C6H4F9NO3/c7-3(8,1-2-19-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2

InChI-Schlüssel

JTINRXZCXXXKMA-UHFFFAOYSA-N

Kanonische SMILES

C(CO[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.